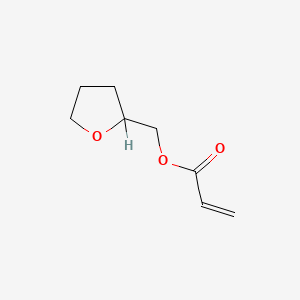

Tetrahydrofurfuryl acrylate

Description

Historical Context and Evolution of Research on Tetrahydrofurfuryl Acrylate (B77674)

Research into furan-based chemicals, the precursors to THFA, has been ongoing for decades, driven by the desire to utilize renewable resources. taylorandfrancis.com Furfural, derived from agricultural biomass, can be hydrogenated to produce furfuryl alcohol, which is then further hydrogenated to yield tetrahydrofurfuryl alcohol (THFA), the alcohol component of the ester. taylorandfrancis.com The synthesis of THFA itself can be achieved through various methods, including the esterification of tetrahydrofurfuryl alcohol with acrylic acid. smolecule.comuychem.com Early research focused on its use as a monomer and in the development of coatings and adhesives. ontosight.ainbinno.com Over time, as the emphasis on sustainable and bio-based materials has grown, so has the interest in THFA. ktu.edu360iresearch.com Research has expanded to explore its use in more advanced applications like photopolymers, shape-memory materials, and biomedical devices. mdpi.comnih.gov

Significance of Tetrahydrofurfuryl Acrylate in Modern Chemical Science

The significance of THFA in contemporary chemical science stems largely from its bio-based origins and its utility as a versatile monomer. drpress.org As industries seek to move away from petroleum-based products, compounds derived from renewable biomass like THFA are of increasing importance. ktu.edu360iresearch.com

Key areas of its significance include:

Bio-based Polymers: THFA is a key component in the synthesis of bio-based photopolymers. chemicalbook.com Research has demonstrated its use in creating thermoresponsive shape-memory photopolymers, which have potential applications in various fields. mdpi.comnih.gov These polymers can be designed to change shape in response to temperature changes. mdpi.com

Coatings and Adhesives: It is widely used in the formulation of UV-curable coatings, inks, and adhesives. uychem.comnbinno.com Its properties, such as enhancing the photocuring rate and providing excellent adhesion to various substrates, make it a valuable component. uychem.comnbinno.com

Additive Manufacturing: The compound is increasingly utilized in the development of photopolymer resins for 3D printing, where it contributes to the precision and durability of the final products. nbinno.com

Material Science: Research has explored its use in creating ion-selective electrodes and as a matrix for nanoparticle composites. chemicalbook.com

Scope and Objectives of the Research Outline

The scope of academic inquiry into this compound is broad, covering its synthesis, polymerization, and application in various advanced materials. Research objectives often focus on:

Synthesis and Characterization: Developing efficient and sustainable synthesis routes for THFA and its polymers. uychem.comacs.org This includes methods like esterification and pyrolysis.

Polymerization Kinetics: Studying the mechanisms and rates of THFA polymerization and copolymerization with other monomers. researchgate.netepa.gov

Property-Structure Relationships: Investigating how the structure of THFA-based polymers influences their mechanical, thermal, and chemical properties. mdpi.comresearchgate.net For instance, increasing the THFA content in certain photopolymers has been shown to increase rigidity and thermal stability. mdpi.comnih.gov

Advanced Applications: Exploring novel applications in areas such as smart materials, biomedical engineering, and sustainable technologies. smolecule.comktu.edumdpi.com This includes the development of shape-memory polymers and materials for drug delivery. smolecule.commdpi.com

Research Findings

Academic studies have yielded significant data on the properties and performance of THFA and its derivatives.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ nbinno.com |

| Molecular Weight | 156.18 g/mol nbinno.com |

| Density | 1.064 g/mL at 25 °C nbinno.com |

| Boiling Point | 87 °C at 9 mmHg nbinno.com |

| Flash Point | > 230 °F (> 110 °C) nbinno.com |

| Refractive Index | n20/D 1.46 nbinno.com |

| Water Solubility | 79.1 g/L at 20.9 °C nbinno.com |

This table contains data sourced from multiple references. nbinno.comchembk.comtcichemicals.comnih.gov

Performance Characteristics of THFA-Based Materials

Research has quantified the impact of THFA on the properties of various polymer systems.

| Performance Metric | Observation | Research Context |

| Photocuring Rate | Accelerates gelation time. uychem.com | UV-curable coatings uychem.com |

| Swelling Ratio | Decreases with increased THFA content, improving dimensional stability. uychem.com | Photopolymers in acetone (B3395972) uychem.com |

| Adhesion Strength | Bonds effectively to plastic substrates. uychem.com | Adhesives on plastics uychem.com |

| Thermal Stability | Polymers with higher THFA content exhibit greater thermal stability. mdpi.com | Biobased photopolymers mdpi.com |

| Mechanical Rigidity | Increased THFA content leads to higher rigidity in the resulting polymer. mdpi.com | Thermoresponsive photopolymers mdpi.com |

This interactive table summarizes findings from various academic studies. uychem.commdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxolan-2-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXCGLKMOXLBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29324-52-5 | |

| Record name | Tetrahydrofurfuryl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29324-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044884 | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a musty odor. | |

| Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

188.6 °F | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

2399-48-6 | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4X335T45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies for Tetrahydrofurfuryl Acrylate

Esterification Reactions

Esterification is a fundamental and widely employed method for synthesizing THFA. This process typically involves the direct reaction of an alcohol with a carboxylic acid or its derivative, resulting in the formation of an ester and a water molecule as a byproduct.

The direct esterification of tetrahydrofurfuryl alcohol with acrylic acid represents a primary route for THFA synthesis. oriprobe.com In this reaction, the hydroxyl group (-OH) of the tetrahydrofurfuryl alcohol attacks the carbonyl carbon of acrylic acid. This is an equilibrium reaction, and to achieve high yields, the water produced during the reaction is typically removed. The process is generally carried out in the presence of a catalyst to increase the reaction rate. researchgate.net

A generalized reaction scheme is as follows: Tetrahydrofurfuryl Alcohol + Acrylic Acid ⇌ Tetrahydrofurfuryl Acrylate (B77674) + Water

Research has focused on optimizing this process, particularly through the use of effective catalytic systems and reaction conditions that favor high conversion and selectivity. oriprobe.com

An alternative to using acrylic acid is the reaction of tetrahydrofurfuryl alcohol with acrylic anhydride (B1165640). This method is often more rapid and proceeds to completion without the need to remove a water byproduct, as acetic acid is formed instead. The reaction is typically faster because the anhydride is more reactive than the corresponding carboxylic acid. However, this method can be less economical due to the higher cost of acrylic anhydride.

The efficiency of direct esterification is highly dependent on the catalyst used. A variety of catalysts can be employed to facilitate the synthesis of acrylate esters.

Acid Catalysts : Traditional homogeneous catalysts like concentrated sulfuric acid (H₂SO₄) are effective but can pose challenges in terms of reactor corrosion and product purification. researchgate.net

Solid Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, research has explored the use of solid acids. These catalysts, such as acidic resins or zeolites, offer advantages including ease of separation from the reaction mixture, reduced waste, and potential for regeneration and reuse. oriprobe.com A study on the synthesis of THFA utilized a self-made solid acid in a reactive distillation setup, which proved to be an effective method with reduced wastewater discharge and high product quality. oriprobe.com

| Catalyst Type | Example(s) | Key Advantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity. |

| Solid Acid | Acidic Resins, Zeolites | Ease of separation, reusability, reduced corrosion. oriprobe.com |

Transesterification Approaches

Transesterification, or alcoholysis, is another significant industrial method for producing THFA. This process involves the reaction of tetrahydrofurfuryl alcohol with an existing acrylate ester, typically one derived from a lower-molecular-weight alcohol like methanol (B129727) or ethanol. google.comgoogle.com

In this approach, tetrahydrofurfuryl alcohol is reacted with a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate. google.comchemicalbook.com The reaction is an equilibrium process that is driven to completion by removing the more volatile alcohol byproduct (e.g., methanol) through distillation. google.com

The general reaction is: Methyl Acrylate + Tetrahydrofurfuryl Alcohol ⇌ Tetrahydrofurfuryl Acrylate + Methanol

This method is advantageous as it can be performed under milder conditions compared to direct esterification. researchgate.net Catalysts are crucial for achieving practical reaction rates. Effective catalysts include alkali metal or alkaline-earth metal alkoxides, such as the tetrahydrofurfuryl-2-methoxide of lithium. google.com Aluminum alcoholates have also been shown to be effective catalysts for this transformation. google.com A patented method describes achieving space-time yields of up to 2 mol/hr·L at temperatures between 60 and 80°C using such catalysts. google.com

| Parameter | Description | Reference |

| Reactants | Methyl Acrylate or Ethyl Acrylate and Tetrahydrofurfuryl Alcohol | google.com |

| Catalyst | Tetrahydrofurfuryl-2-methoxide of an alkali or alkaline-earth metal (e.g., Lithium) | google.com |

| Temperature | 60 - 80°C (preferred range) | google.com |

| Molar Ratio | 1.5:1 to 2:1 (methacrylate to alcohol) | google.com |

| Reaction Time | 2 - 3 hours | google.com |

Direct Addition Reactions

Direct addition reactions, such as the Michael addition, are fundamental in organic chemistry, particularly for forming carbon-carbon or carbon-heteroatom bonds. rsc.org These reactions typically involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate. nih.gov

However, in the context of synthesizing the this compound monomer itself, direct addition is not a primary or conventional pathway. The synthesis of THFA fundamentally relies on forming an ester linkage, which is achieved through the esterification and transesterification reactions described previously. Direct addition reactions are more relevant to the subsequent polymerization or modification of THFA, where the acrylate group acts as the Michael acceptor, rather than its initial synthesis. rsc.orgnih.gov

Addition of Acrylic Acid to Tetrahydrofuran (B95107) Derivatives

The synthesis of this compound is commonly achieved through the esterification of Tetrahydrofurfuryl alcohol with acrylic acid. This reaction involves the addition of the acrylic acid to the alcohol, which is a derivative of tetrahydrofuran. The process typically requires an acid catalyst to facilitate the formation of the ester bond and the removal of water, which is formed as a byproduct, to drive the reaction to completion. This method is a direct application of Fischer esterification, a fundamental reaction in organic chemistry for producing esters from carboxylic acids and alcohols.

Another related approach is transesterification, where an existing acrylate, such as methyl acrylate or ethyl acrylate, reacts with Tetrahydrofurfuryl alcohol. In this equilibrium-driven process, the alcohol group of THFA displaces the alcohol group of the starting ester. The reaction is often catalyzed by alkali metal or alkaline-earth metal alkoxides, such as the methoxide (B1231860) of an alkali metal. google.com To shift the equilibrium toward the formation of THFA, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is continuously removed from the reaction mixture by distillation. google.com

Pyrolysis-Based Synthesis

A multi-step, pyrolysis-based method provides an alternative route to this compound, starting from precursors like lactic acid and Tetrahydrofurfuryl alcohol.

Pyrolysis of Tetrahydrofurfuryl Alpha-Acetoxypropionate.google.com

This synthetic pathway involves the thermal decomposition (pyrolysis) of Tetrahydrofurfuryl alpha-acetoxypropionate. The process is designed to eliminate acetic acid from the precursor molecule, resulting in the formation of a double bond, which yields the acrylate structure. The key steps of this process, as detailed in patent literature, are as follows: google.com

Esterification: Tetrahydrofurfuryl alcohol is reacted with lactic acid to form Tetrahydrofurfuryl lactate (B86563) and water. google.com

Acetylation: The resulting Tetrahydrofurfuryl lactate is then treated with an acetylating agent, such as acetic anhydride or ketene, to produce Tetrahydrofurfuryl alpha-acetoxypropionate. google.com

Pyrolysis: The purified Tetrahydrofurfuryl alpha-acetoxypropionate is heated to a high temperature (approximately 475 °C), causing it to decompose into this compound and acetic acid. google.com

Recovery: The final product, this compound, is then recovered and purified from the reaction mixture, typically through fractionation at reduced pressure. google.com

A notable outcome of this method is the reported 79% yield of this compound, based on the amount of the ester precursor that is decomposed during the reaction. google.com

Precursors and Byproducts in Pyrolytic Methods.google.com

The pyrolytic synthesis of this compound involves specific starting materials and generates distinct byproducts throughout its stages. The primary precursors are Tetrahydrofurfuryl alcohol and lactic acid. An acetylating agent is also required in the intermediate step. google.com The byproducts generated are water (from the initial esterification) and acetic acid (from the final pyrolysis step). google.com Unreacted Tetrahydrofurfuryl alpha-acetoxypropionate can also be recovered from the final reaction mixture, allowing for its potential reuse. google.com

| Reaction Step | Precursors | Products | Byproducts |

|---|---|---|---|

| Esterification | Tetrahydrofurfuryl alcohol, Lactic acid | Tetrahydrofurfuryl lactate | Water |

| Acetylation | Tetrahydrofurfuryl lactate, Acetylating agent (e.g., Acetic anhydride) | Tetrahydrofurfuryl alpha-acetoxypropionate | - |

| Pyrolysis | Tetrahydrofurfuryl alpha-acetoxypropionate | This compound | Acetic acid |

Biobased Synthesis Pathways

Increasing environmental awareness has driven research into producing chemicals from renewable resources. This compound is a key monomer that can be derived from biomass, aligning with the principles of green chemistry.

Derivation from Hemicellulose

This compound is considered a biobased monomer because its precursor, Tetrahydrofurfuryl alcohol, can be derived from hemicellulose, a major component of lignocellulosic biomass. chemicalbook.com The conversion pathway involves several key steps:

Hydrolysis of Hemicellulose: Hemicellulose is first broken down (hydrolyzed), often using acid catalysts, into its constituent C5 sugars, primarily xylose. rsc.orgresearchgate.net

Dehydration to Furfural: The xylose is then subjected to dehydration, a process that removes water molecules, to produce furfural. rsc.orgresearchgate.net

Hydrogenation to Tetrahydrofurfuryl Alcohol: Furfural undergoes a two-stage hydrogenation process. First, the aldehyde group is hydrogenated to form furfuryl alcohol. Subsequently, the furan (B31954) ring is hydrogenated to yield Tetrahydrofurfuryl alcohol. researchgate.net

Esterification to THFA: Finally, the bio-derived Tetrahydrofurfuryl alcohol is reacted with acrylic acid to produce this compound, as described in section 2.3.1.

This pathway provides a direct link from abundant, non-food biomass to a versatile chemical monomer.

Integration of Green Chemistry Principles in Synthesis.nih.gov

The biobased synthesis of this compound integrates several core principles of green chemistry. nih.gov The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

The biobased route to THFA aligns with these principles in the following ways:

Use of Renewable Feedstocks (Principle 7): The primary starting material, hemicellulose, is a renewable resource derived from plant biomass, reducing reliance on depleting fossil fuels. acs.org

Waste Prevention (Principle 1): By utilizing biomass, this pathway has the potential to add value to agricultural or forestry residues that might otherwise be considered waste. acs.org

Less Hazardous Chemical Syntheses (Principle 3): Research focuses on using less hazardous catalysts and reaction conditions, such as employing solid acid catalysts for hemicellulose conversion to replace more corrosive mineral acids. researchgate.netacs.org

Design for Energy Efficiency (Principle 6): Efforts are made to conduct synthetic steps at ambient temperature and pressure where possible. acs.org For instance, subsequent polymerization of the biobased monomer can be initiated by UV light at room temperature, which is an energy-efficient process. chemicalbook.com

| Green Chemistry Principle | Application in Biobased THFA Synthesis |

|---|---|

| 7. Use of Renewable Feedstocks | Utilizes hemicellulose from biomass as the primary raw material. |

| 1. Prevention | Aims to create value from agricultural residues, potentially reducing waste. |

| 3. Less Hazardous Chemical Syntheses | Focuses on developing catalytic processes that avoid harsh and hazardous reagents. nih.gov |

| 6. Design for Energy Efficiency | Enables subsequent energy-efficient processes like UV-curing for polymer production. chemicalbook.com |

Polymerization Mechanisms and Kinetics of Tetrahydrofurfuryl Acrylate

Homopolymerization Studies

The homopolymerization of THFA results in the formation of poly(tetrahydrofurfuryl acrylate) (PTHFA), a polymer with a range of potential applications. The kinetics of this process are crucial for controlling the polymer's properties.

Tetrahydrofurfuryl acrylate (B77674) readily undergoes free radical polymerization, a common method for producing polymers from vinyl monomers. This process is typically initiated by thermal decomposition of an initiator, such as benzoyl peroxide, to generate free radicals. These radicals then react with THFA monomers to initiate a chain reaction. The polymerization of THFA can be carried out by heating the monomer in the presence of a catalyst like benzoyl peroxide to achieve complete polymerization google.com.

While it is well-established that THFA can be polymerized using this method, detailed kinetic studies focusing specifically on its free radical homopolymerization are not extensively available in the public domain. The kinetics of free radical polymerization are generally influenced by factors such as monomer concentration, initiator concentration, and temperature. For acrylates in general, the polymerization rate typically shows a first-order dependence on the monomer concentration and a square root dependence on the initiator concentration. However, specific rate constants and activation energies for the homopolymerization of THFA are not readily found in the reviewed literature.

Controlled radical polymerization techniques offer the ability to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that can be applied to a wide range of monomers, including acrylates. The process involves a conventional free radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers a propagating radical, allowing for the controlled growth of polymer chains youtube.com.

The key to RAFT polymerization is the establishment of an equilibrium between active (propagating) and dormant (capped by the RAFT agent) polymer chains. This dynamic equilibrium ensures that all chains have an equal opportunity to grow, leading to a linear increase in molecular weight with conversion and a low polydispersity index (PDI).

Photopolymerization, or UV curing, is a process where light is used to initiate a polymerization reaction. It is a rapid and energy-efficient method for creating cross-linked polymer networks and is widely used in coatings, adhesives, and 3D printing. This compound is a common monomer used in photocurable formulations due to its high reactivity.

The photopolymerization kinetics of THFA have been investigated, particularly in the context of copolymer systems. In a study on thermoresponsive shape-memory photopolymers, a series of resins were prepared with varying molar ratios of this compound (THFA), tridecyl methacrylate (B99206) (C13-MA), and 1,3-benzenedithiol (B1198324) (BDT). The photopolymerization was initiated by a photoinitiator upon exposure to UV light. The photocuring kinetics were monitored by real-time photorheometry, which measures the change in storage modulus (G'), loss modulus (G''), and complex viscosity (η*) over time.

The results demonstrated that the concentration of THFA significantly influences the photocuring kinetics. An increase in the THFA content in the photocurable resins led to a higher rate of photocuring. For instance, a polymer synthesized from a resin containing 9 mol of THFA exhibited a rapid photocuring rate with a gel time (t_gel) of just 2.4 seconds mdpi.com. The gel point is the time at which the liquid resin transitions into a solid-like gel, indicated by the crossover of the storage and loss moduli.

The table below summarizes the rheological characteristics of the photocurable resins with varying THFA content.

Data sourced from Ubeika et al. (2023). Note: The gel point was not determined for resins with lower THFA content as a distinct crossover point was not observed.

The efficiency of photopolymerization is highly dependent on the photoinitiator system used. The photoinitiator absorbs light at a specific wavelength and generates reactive species (free radicals or cations) that initiate polymerization. For the photopolymerization of THFA-containing resins mentioned previously, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate was used as the photoinitiator mdpi.com. This type of photoinitiator is a Type I photoinitiator, which undergoes cleavage upon irradiation to form free radicals.

The choice of photoinitiator and its concentration can significantly affect the polymerization kinetics. Key factors include:

Absorption Spectrum: The photoinitiator must have a strong absorption at the wavelength of the light source used for curing.

Initiation Efficiency: The quantum yield of radical generation determines how efficiently the absorbed photons are converted into initiating radicals.

Concentration: The concentration of the photoinitiator influences the rate of initiation. An optimal concentration is required, as too low a concentration will result in slow curing, while too high a concentration can lead to surface curing and incomplete curing through the depth of the sample due to light absorption at the surface (inner filter effect).

While the study by Ubeika et al. utilized a specific photoinitiator, the broader literature on acrylate photopolymerization indicates that the kinetics are sensitive to the type of photoinitiator (e.g., acetophenones, phosphine (B1218219) oxides) and the presence of co-initiators or sensitizers.

Dark polymerization, also known as post-polymerization, refers to the continuation of the polymerization reaction after the initiating light source has been removed. This phenomenon occurs because the propagating radicals remain active for a period of time before they are terminated.

In the context of photopolymerization, the extent of dark polymerization can be significant, especially in systems with reduced termination kinetics. However, for traditional acrylates like this compound, the extent of dark polymerization is limited. Studies have shown that traditional acrylates such as hexyl acrylate and this compound attain only about 2–3% conversion in the dark after the light is extinguished nih.gov. This is in contrast to some novel acrylic monomers that can achieve 30–40% conversion in the dark due to factors like hydrogen bonding and mobility restrictions that reduce termination rates nih.gov.

The limited dark polymerization of THFA suggests that the termination of propagating radicals is relatively efficient once the continuous generation of new radicals by the light source ceases.

Copolymerization Research

Copolymerization with Thiol Monomers

The copolymerization of this compound (THFA) with thiol-containing monomers is characterized by a unique reaction mechanism that combines features of both step-growth and chain-growth polymerizations. researchgate.netmdpi.com This "mixed-mode" polymerization is particularly prevalent in photochemically initiated systems. researchgate.net The process allows for the formation of homogenous polymer networks with reduced shrinkage stress compared to conventional chain-growth polymerization of acrylates. nih.gov

Thiol-acrylate polymerization proceeds via a dual mechanism where the acrylate monomers can undergo both chain-growth homopolymerization (reaction with other acrylate molecules) and a step-growth thiol-ene addition reaction with the thiol monomers. mdpi.com The step-growth component involves the sequential addition of a thiyl radical to an acrylate double bond, followed by a chain transfer step. nih.gov This leads to a more gradual increase in molecular weight, which delays the gel-point conversion. nih.gov In contrast, the chain-growth pathway leads to rapid formation of high molecular weight polymer chains. mdpi.com The interplay between these two mechanisms dictates the final network structure and properties. researchgate.net In a study involving acrylated epoxidized linseed oil (AELO) and thiol monomers, the final conversion of acrylate was significantly higher (87-97%) than the thiol conversion (46-48%), which is attributed to the participation of acrylate moieties in both reaction pathways. mdpi.com

| Polymer System | Acrylate Conversion (%) | Thiol Conversion (%) |

|---|---|---|

| AELO-TMP3MP | 87 | 46 |

| AELO-EGMP | 97 | 48 |

Chain transfer is a fundamental process in thiol-acrylate polymerization, facilitating the step-growth character of the reaction. nih.gov The mechanism involves a two-step radical process:

Propagation : A thiyl radical (RS•) adds across the carbon-carbon double bond of an acrylate monomer.

Chain Transfer : The newly formed carbon-centered radical abstracts a hydrogen atom from a thiol monomer (R-SH), regenerating a thiyl radical which continues the kinetic chain. nih.gov

This efficient chain transfer makes thiols effective agents for controlling polymerization kinetics. nih.gov In addition to the radical-mediated pathway, polymerization can also proceed via a Michael addition reaction, which involves an anionic chain transfer mechanism where a carbanion transfers back to a thiol group. nih.govnih.gov The rate of the chain transfer step can be influenced by the acidity (pKa) and steric hindrance of the thiol, which in turn determines whether chain transfer or propagation is the rate-limiting step. nsf.gov

Copolymerization with Butadiene

Detailed research specifically on the direct copolymerization of this compound with butadiene is not extensively covered in scientific literature. However, studies on grafting various acrylate monomers onto existing styrene-butadiene block copolymers (SBS) provide insights into the potential reaction mechanisms. Research has shown that monomers such as methyl acrylate, acrylic acid, and methacrylic acid can be graft copolymerized onto the butadiene portion of an SBS polymer. marquette.edu The established mechanism involves the addition of the growing polymer macroradical to the double bond of the polybutadiene (B167195) backbone. marquette.edu This suggests that a similar mechanism could be expected for the copolymerization of THFA with butadiene, where the THFA macroradical would add to the butadiene double bonds.

Copolymerization with Other Acrylates and Methacrylates

This compound is readily copolymerized with a variety of other acrylate and methacrylate monomers to tailor the properties of the final polymer.

New ternary copolymers have been synthesized from n-butyl acrylate (nBA), glycidyl (B131873) methacrylate (GMA), and this compound (THFA) via free radical polymerization. semanticscholar.org The resulting terpolymers exhibited polydispersity values between 1.66 and 1.85. semanticscholar.org The glass transition temperature (Tg) of these terpolymers was found to be intermediate between those of the corresponding homopolymers and was dependent on the monomer composition; an increase in THFA or nBA content led to a decrease in the Tg. semanticscholar.org

Additionally, thermoresponsive shape-memory photopolymers have been synthesized from mixtures of THFA and tridecyl methacrylate, with the addition of 1,3-benzenedithiol. mdpi.com In these systems, increasing the THFA content resulted in a higher photocuring rate and enhanced rigidity, as well as improved mechanical and thermal characteristics of the final polymers. mdpi.com For example, a polymer synthesized from a resin with 9 moles of THFA, 0.5 moles of tridecyl methacrylate, and 0.03 moles of 1,3-benzenedithiol was identified as having optimal thermal and mechanical properties. mdpi.com

| Comonomers | Polymer System | Key Findings | Reference |

|---|---|---|---|

| n-Butyl acrylate (nBA), Glycidyl methacrylate (GMA) | Ternary Copolymer | Polydispersity Index (PDI) between 1.66-1.85. Tg decreases with increasing THFA content. | semanticscholar.org |

| Tridecyl methacrylate, 1,3-Benzenedithiol | Thermoresponsive Photopolymer | Increased THFA content leads to higher curing rate, rigidity, and better thermal/mechanical properties. | mdpi.com |

Cross-linking Mechanisms.

Formation of Cross-linked Networks

This compound (THFA) is a monofunctional monomer, yet it plays a significant role in the formation of cross-linked polymer networks, particularly in photopolymerization processes. The cross-linking mechanism in coatings and other applications involves the polymerization of the acrylate groups, which leads to the creation of a durable and resistant polymer structure. ktu.edu In UV-curable formulations, THFA's acrylate double bond provides high reactivity for rapid free radical polymerization, which results in the formation of stable cross-linked networks. eastomat.com

In the synthesis of photocross-linked polymers, THFA is often copolymerized with other monomers. For instance, in the creation of thermoresponsive shape-memory photopolymers, THFA has been copolymerized with tridecyl methacrylate. researchgate.net Research has shown that the concentration of THFA in such systems has a direct impact on the characteristics of the resulting network. An increase in the this compound content within the photocurable resins leads to a higher rate of photocuring and results in polymers with increased rigidity and improved mechanical and thermal properties. researchgate.netmdpi.com This indicates that while THFA is monofunctional, its presence is crucial for modulating the density and properties of the cross-linked network. The formation of these networks is essential for the material's performance, providing chemical resistance and durability. thermofisher.com

Rheological Studies in Polymerization Processes

The study of rheology, which is the science of the flow and deformation of matter, is critical for understanding the polymerization process of this compound, especially during UV curing. tainstruments.comuis.no Real-time photorheometry is a powerful technique used to monitor the photocuring kinetics of resins containing THFA. nih.gov This method allows for the continuous measurement of viscoelastic properties, such as the storage modulus (G′) and the loss modulus (G″), as the liquid resin transforms into a solid, cross-linked polymer upon UV irradiation. thermofisher.comnih.gov

The rheological properties of a polymerizing system containing this compound can be precisely tuned by controlling the UV polymerization conditions and the formulation of the resin. The concentration of THFA in a photocurable resin has a significant influence on the photocuring kinetics and the final mechanical properties of the polymer. nih.gov

In a study of biobased resins, the photocuring kinetics were analyzed by real-time photorheometry. It was observed that the storage modulus (G′), which represents the elastic response of the material, was significantly affected by the amount of THFA in the resin. For a resin without THFA, the G' values were very low, whereas increasing the THFA content led to a substantial increase in the storage modulus, indicating the formation of a more rigid polymer network. nih.gov This demonstrates that THFA acts as a key component for enhancing the rigidity and mechanical performance of the resulting photopolymer. researchgate.net

The following interactive table presents rheological data from a study on photocurable resins with varying molar ratios of this compound. The data illustrates the effect of THFA concentration on the storage modulus, loss modulus, complex viscosity, and gel point. researchgate.netnih.gov

| Resin Composition (Molar ratio of THFA) | Storage Modulus, G' (MPa) | Loss Modulus, G'' (MPa) | Complex Viscosity η* (MPa·s) |

| 0 | 0.001 | 5.71·10⁻⁸ | 1.82·10⁻⁵ |

| 1 | 0.011 | 0.069 | 0.001 |

| 2 | 0.167 | 0.291 | 0.535 |

| 3 | 0.487 | 0.515 | 0.113 |

| 4 | 0.634 | 0.545 | 0.013 |

| 5 | 0.742 | 0.601 | 0.015 |

| 6 | 1.106 | 0.800 | 0.022 |

| 7 | 1.256 | 0.853 | 0.024 |

| 8 | 1.340 | 0.825 | 0.025 |

| 9 | 1.477 | 0.941 | 0.028 |

| 10 | 1.915 | 1.148 | 0.036 |

Data sourced from a study on thermoresponsive shape-memory biobased photopolymers. The resins also contained tridecyl methacrylate and 1,3-benzenedithiol. researchgate.netnih.gov

The gel point is a critical parameter in polymerization, marking the transition from a liquid state to a solid-like gel, where a continuous polymer network is formed throughout the material. nih.gov In the context of UV curing systems containing this compound, the gel point can be accurately determined through rheological measurements. It is identified as the point in time where the storage modulus (G′) and the loss modulus (G″) curves intersect. nih.gov

In the investigation of THFA-based resins, it was found that the gel point was heavily dependent on the concentration of THFA. For resins with higher molar ratios of THFA (specifically 3 moles and above in the studied system), a consistent and rapid gel point of 2.4 seconds was achieved. researchgate.net However, for resins with very low or no THFA content, the gel point could not be determined, as the material did not form a sufficiently cross-linked network to exhibit gel-like behavior under the experimental conditions. nih.gov This underscores the essential role of THFA in facilitating rapid network formation and achieving a quick transition to a gelled state during photopolymerization. nih.gov

Advanced Analytical Methodologies in Tetrahydrofurfuryl Acrylate Research

Chromatographic Techniques

Chromatography is an essential tool for the separation and analysis of chemical compounds. In the context of Tetrahydrofurfuryl acrylate (B77674), Gas Chromatography is the most prominent technique for ensuring the quality and purity of the monomer.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and widely accepted method for determining the purity of Tetrahydrofurfuryl acrylate. This technique is capable of separating THFA from any residual starting materials, byproducts, or inhibitors, such as Monomethyl Ether of Hydroquinone (MEHQ), which is often added to prevent premature polymerization. Commercial grades of THFA typically exhibit a purity of greater than 98.0% as determined by GC analysis.

For environmental and safety monitoring, specific methodologies have been developed. For instance, the Occupational Safety and Health Administration (OSHA) provides a method, OSHA PV 2131, for the analysis of THFA in air samples. This method utilizes GC-FID for detection and specifies the collection of samples on a Chromosorb-106 tube. The method is sensitive, with a limit of quantification (LOQ) of 3 μg per sample.

| Parameter | Specification |

|---|---|

| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) |

| Typical Purity Level | >98.0% |

| Sampling Method (Air) | OSHA PV 2131 |

| Sampling Medium | Chromosorb-106 tube |

| Limit of Quantification (LOQ) | 3 μg/Media |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of THFA and probing the dynamic behavior of PTHFA. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers profound insights at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the chemical structure and molecular environment of atoms within a molecule. It is extensively used in the study of both THFA monomer and its polymer.

Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the chemical structure of this compound. The NMR spectrum provides a unique fingerprint of the molecule, with characteristic chemical shifts for the different nuclei based on their local electronic environment.

In the ¹H NMR spectrum of THFA, the protons of the acrylate group and the tetrahydrofuran (B95107) ring appear at distinct chemical shifts. The vinyl protons of the acrylate moiety are typically observed in the range of δ 5.8–6.4 ppm, while the protons on the tetrahydrofuran ring are found between δ 3.5–4.2 ppm. The integration of the signals in the ¹H NMR spectrum also confirms the ratio of protons in different parts of the molecule, further validating the structure. Similarly, ¹³C NMR provides definitive evidence for the carbon skeleton of the molecule.

| Molecular Group | Proton Type | Characteristic Chemical Shift (ppm) |

|---|---|---|

| Acrylate | Vinyl Protons | δ 5.8–6.4 |

| - | - | |

| Tetrahydrofuran Ring | Ring Protons | δ 3.5–4.2 |

| - | - |

The interaction of water with poly(this compound) (PTHFA) is a critical area of research, particularly concerning its biocompatibility. ²H NMR spectroscopy, using deuterium (B1214612) oxide (D₂O) as a probe, has been instrumental in characterizing the structure of water within hydrated PTHFA. tandfonline.comresearchgate.net

Studies have shown that the water structure in PTHFA is distinct and complex. ²H-NMR spectra of water in PTHFA reveal two separate resonance peaks, one at a lower magnetic field (downfield) and one at a higher magnetic field (upfield). researchgate.netrsc.org This is in contrast to a polymer like poly(2-hydroxyethyl methacrylate) (PHEMA), which shows only a single broad peak. researchgate.net The presence of two peaks in PTHFA indicates at least two different states of water with varying degrees of interaction with the polymer. rsc.org

These states of water in PTHFA have been categorized into three types:

Free water: Behaves similarly to bulk water.

Freezing bound water: Water that is weakly associated with the polymer and freezes at a lower temperature than free water.

Non-freezing water: Water that is strongly bound to the polymer and does not freeze even at very low temperatures. tandfonline.com

The spin-lattice relaxation times (T₁²H) of these water populations are also different, with the upfield water exhibiting a lower T₁ value, suggesting more restricted motion compared to the downfield water. researchgate.netrsc.org This unique water structure is believed to play a significant role in the blood compatibility of PTHFA. researchgate.netrsc.org

| Polymer | ²H-NMR Resonance Peaks | Categorized Water Types |

|---|---|---|

| Poly(this compound) (PTHFA) | Two distinct peaks (downfield and upfield) | Free, Freezing Bound, Non-freezing |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | One broad peak (downfield) | Free, Non-freezing |

| Poly(2-methoxyethyl acrylate) (PMEA) | Two distinct peaks (downfield and upfield) | Free, Freezing Bound, Non-freezing |

While detailed studies focusing solely on the intrinsic segmental dynamics of PTHFA using ²H and ¹³C NMR relaxometry are not extensively documented in the reviewed literature, the existing research on hydration behavior provides indirect but valuable information about the polymer's flexibility. The dynamics of the water molecules surrounding the polymer are influenced by the mobility of the polymer chains.

²H spin-lattice relaxation times of water in hydrated polymers have been used to infer the relative flexibility of the polymer backbone and side chains. tandfonline.com Comparative studies have shown that the flexibility of PTHFA is intermediate between that of poly(2-methoxyethyl acrylate) (PMEA) and poly(2-hydroxyethyl methacrylate) (PHEMA). The established order of polymer flexibility is PMEA > PTHFA > PHEMA. tandfonline.com

This differential in polymer dynamics is considered a key factor in the biocompatibility of these materials. tandfonline.com It is understood that the dynamic nature of the polymer surface influences the structure and dynamics of the adjacent water molecules, which in turn affects protein adsorption and subsequent biological responses. Therefore, while direct relaxometry data on PTHFA's main-chain and side-chain motions are limited, the insights gained from hydration studies underscore the importance of polymer dynamics in the functional performance of PTHFA as a biomaterial. tandfonline.com

Compound Index

| Compound Name |

|---|

| This compound (THFA) |

| Poly(this compound) (PTHFA) |

| Monomethyl Ether of Hydroquinone (MEHQ) |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) |

| Poly(2-methoxyethyl acrylate) (PMEA) |

| Deuterium oxide (D₂O) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for characterizing the polymerization of this compound. This method allows for the confirmation of the chemical structure of polymers by monitoring the changes in characteristic functional group absorptions.

During the photocuring process of resins containing THFA, FTIR analysis is instrumental in verifying the reaction's completion. The spectra of the monomers, such as THFA and tridecyl methacrylate (B99206), show distinct signals for the carbon-carbon double bond (C=C) in the range of 1606–1639 cm⁻¹. mdpi.com Upon successful polymerization, the intensity of these signals is significantly reduced or disappears entirely in the polymer's spectrum. mdpi.com This disappearance indicates the conversion of the acrylate double bonds as they form the polymer backbone. For instance, in the synthesis of thermoresponsive shape-memory photopolymers, the reduction of the C=C group signal confirms the successful incorporation of THFA into the polymer structure. mdpi.com

Similarly, when THFA is copolymerized, other characteristic peaks are monitored. For example, in a thiol-ene polymerization system involving 1,3-benzenedithiol (B1198324), the signal for the S-H group at 2560 cm⁻¹ in the dithiol spectrum is absent in the final polymer spectrum, confirming its complete reaction. mdpi.com

Real-time Photolrheometry and RT-FTIR Spectroscopy

Real-time Fourier-Transform Infrared (RT-FTIR) spectroscopy is a powerful analytical tool for studying the kinetics of photopolymerization reactions involving acrylates like THFA. spectroscopyonline.comresearchgate.net This technique allows for the continuous monitoring of chemical changes as the curing process occurs under UV irradiation. spectroscopyonline.com

The primary application of RT-FTIR in this context is to track the conversion of the acrylate double bonds in real-time. The reaction is monitored by observing the decrease in the intensity of the infrared absorption peak corresponding to the acrylate C=C double bond, which is typically found near 810 cm⁻¹. spectroscopyonline.com The percentage of conversion can be calculated based on the change in the area of this peak from the beginning of the experiment to its completion. spectroscopyonline.com

Studies on various acrylate systems have utilized RT-FTIR to investigate the influence of factors such as temperature, light intensity, and photoinitiator concentration on the polymerization rate and final conversion. researchgate.net This real-time data is crucial for optimizing curing conditions and understanding the reaction mechanism. For instance, combining a high-speed FTIR spectrometer with advanced statistical analysis provides a robust method for measuring the chemical changes in adhesives during UV curing. spectroscopyonline.com

Thermal Analysis

Thermal analysis techniques are essential for characterizing the thermal properties and stability of polymers derived from this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to investigate the polymerization kinetics and thermal properties of polymers containing THFA. Photo-DSC, a variation of the technique, can be used to study the curing behavior of acrylate-based monomers by measuring the heat flow during photopolymerization. mdpi.com This method helps in evaluating the effects of UV light intensity and exposure time on the curing process. mdpi.com

DSC is also used to determine key thermal transitions of the resulting polymers. While specific DSC data for pure poly(this compound) is not detailed in the provided context, for copolymers, it provides crucial information about their thermal behavior. For example, in the study of multifunctional acrylate coatings, photo-DSC was used to measure polymerization kinetics. umn.edu

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability and decomposition profile of polymers incorporating THFA. researchgate.netnih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com

For a series of biobased photopolymers synthesized with varying amounts of THFA and tridecyl methacrylate, TGA revealed that the thermal decomposition occurred in a single step. mdpi.com An increase in the THFA content in the compositions led to a higher thermal stability of the resulting polymers. mdpi.com The temperature at which 15% weight loss occurred (Tdec.-15%) ranged from 331–365 °C, indicating high thermal stability. mdpi.com

Table 1: Thermal Decomposition Data for THFA-based Photopolymers

| Polymer Composition (molar ratio THFA:C13-MA:BDT) | Tdec.-15% (°C) |

| C3 (3:0.5:0.03) | 331 |

| C4 (4:0.5:0.03) | 338 |

| C5 (5:0.5:0.03) | 344 |

| C6 (6:0.5:0.03) | 349 |

| C7 (7:0.5:0.03) | 353 |

| C8 (8:0.5:0.03) | 358 |

| C9 (9:0.5:0.03) | 365 |

| C10 (10:0.5:0.03) | 361 |

Data sourced from a study on thermoresponsive shape-memory biobased photopolymers. mdpi.com

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for studying the viscoelastic properties of polymers as a function of temperature. pbipolymer.comyoutube.com It provides information on the glass transition temperature (Tg), storage modulus (related to stiffness), and damping behavior. youtube.com

In the characterization of photopolymers containing THFA, DMTA was used to determine the glass transition temperature. For a series of polymers with tridecyl methacrylate, the Tg was found to be in the range of -29 to -19 °C. nih.gov These low Tg values were attributed to the presence of long, flexible alkyl chains in the polymer structure. nih.gov The storage modulus, which indicates the material's ability to store elastic energy, is also determined from DMTA scans. youtube.com

Table 2: Glass Transition Temperatures of THFA-based Photopolymers

| Polymer Composition (molar ratio THFA:C13-MA:BDT) | Glass Transition Temperature (Tg) (°C) |

| C3 (3:0.5:0.03) | -29 |

| C4 (4:0.5:0.03) | -28 |

| C5 (5:0.5:0.03) | -27 |

| C6 (6:0.5:0.03) | -26 |

| C7 (7:0.5:0.03) | -24 |

| C8 (8:0.5:0.03) | -22 |

| C9 (9:0.5:0.03) | -19 |

| C10 (10:0.5:0.03) | -20 |

Data sourced from a study on thermoresponsive shape-memory biobased photopolymers. nih.gov

Mechanical Characterization of Polymers

The mechanical properties of polymers derived from this compound are critical for their end-use applications. These properties are influenced by the monomer composition and the resulting polymer architecture.

For a series of thermoresponsive shape-memory photopolymers, an increase in the THFA content resulted in increased rigidity and improved mechanical characteristics. mdpi.com However, it was noted that incorporating more than 9 moles of THFA in the specific composition led to the formation of a brittle polymer. nih.gov

A polymer synthesized from a resin containing 9 moles of this compound, 0.5 moles of tridecyl methacrylate, and 0.03 moles of 1,3-benzenedithiol was identified as having excellent mechanical characteristics, with a Young's modulus of 0.26 MPa and a compression modulus of 64.2 MPa. mdpi.com

Tensile Testing and Mechanical Properties

Tensile testing is a fundamental method for determining the mechanical properties of materials. unimore.it It involves subjecting a sample to a controlled pulling force until it breaks, providing critical data on its strength and elasticity. unimore.it In a 2023 study, researchers synthesized a series of thermoresponsive shape-memory photopolymers using bio-based monomers, this compound (THFA) and Tridecyl methacrylate (C13-MA), with a small amount of 1,3-benzenedithiol. mdpi.com The mechanical characteristics of these polymers were evaluated at room temperature. mdpi.com

The investigation revealed a clear correlation between the concentration of THFA in the polymer composition and its mechanical properties. mdpi.com As the molar ratio of THFA was increased from 5 to 10 in the polymer samples (designated C5 to C10), the Young's modulus, a measure of stiffness, also increased from 0.20 to 0.27 MPa. mdpi.com This indicates that a higher THFA content leads to a more rigid material. mdpi.com

However, the tensile strength and the elongation at break, which measures how much a material can stretch before fracturing, showed a different trend. These values increased from polymer sample C5 up to C9 but then decreased for sample C10. mdpi.com Specifically, the tensile strength rose from 0.02 MPa (C5) to 0.05 MPa (C9) and then dropped to 0.04 MPa (C10). mdpi.com Similarly, elongation at break increased from 14.61% (C5) to 23.15% (C9) before falling to 16.97% (C10). mdpi.com This suggests that while increasing THFA content initially strengthens the polymer, an excessively high concentration (as in C10) can lead to increased brittleness. mdpi.comnih.gov

Table 1: Tensile Properties of THFA-Based Photopolymers

This table details the Young's Modulus, Tensile Strength, and Elongation at Break for photopolymers with varying molar ratios of this compound (THFA).

| Sample ID | THFA Molar Ratio | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| C5 | 5 | 0.20 | 0.02 | 14.61 |

| C6 | 6 | 0.21 | 0.03 | 17.34 |

| C7 | 7 | 0.23 | 0.03 | 19.89 |

| C8 | 8 | 0.25 | 0.04 | 21.05 |

| C9 | 9 | 0.26 | 0.05 | 23.15 |

Compression Modulus Studies

Compression tests are performed to determine a material's behavior under crushing loads. These studies are crucial for applications where the material will be subjected to compressive forces. For the same series of THFA-based photopolymers, compression tests yielded results that mirrored the trends observed in tensile testing. nih.gov

Table 2: Compression Properties of THFA-Based Photopolymers

This table presents the Compression Modulus and the Force required to fully crush specimens of photopolymers with varying molar ratios of this compound (THFA).

| Sample ID | THFA Molar Ratio | Compression Modulus (MPa) | Force to Crush (N) |

|---|---|---|---|

| C5 | 5 | 20.1 | 4521 |

| C6 | 6 | 28.7 | 5894 |

| C7 | 7 | 39.5 | 7125 |

| C8 | 8 | 51.3 | 8642 |

| C9 | 9 | 64.2 | 10287 |

Microstructural Analysis

Microstructural analysis involves examining the internal features of a material at a microscopic level to understand how its composition and processing influence its properties. For polymers, this can include looking at the polymer network, the dispersion of any additives, and the presence of defects. nwpu.edu.cnnih.gov Techniques such as Scanning Electron Microscopy (SEM) and X-ray micro-tomography are commonly used for this purpose. nwpu.edu.cnresearchgate.net

In the context of polymers like those derived from this compound, SEM can be used to visualize the surface morphology and the fracture surface after mechanical testing. researchgate.net This analysis helps in understanding the failure mechanisms, such as whether the fracture was brittle or ductile. For instance, a smooth fracture surface might indicate brittle failure, while a more textured surface could suggest ductile tearing.

Theoretical and Computational Studies of Tetrahydrofurfuryl Acrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in materials science to predict and analyze the properties of molecules and materials.

While specific DFT studies focusing on the ion conductive channels of poly(tetrahydrofurfuryl acrylate) are not prominently documented in publicly available literature, the principles of DFT are widely applied to understand polymer properties. For polymers, DFT can be used to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. These calculations can help in understanding how the structure of the polymer, such as the bulky tetrahydrofurfuryl group in PTHFA, might influence its macroscopic properties. In the context of ion conductivity, DFT could theoretically be used to model the interaction of ions with the polymer chain, assessing the binding energies and potential energy barriers for ion transport. Such studies would be instrumental in designing and improving polymer electrolytes for applications like batteries and sensors. A study on the water structure of poly(this compound) has been conducted using nuclear magnetic resonance spectroscopy, which could be complemented by DFT calculations to provide a more detailed molecular picture of the polymer-water interactions. nih.gov

Specific research on the analysis of ion conductive channels in poly(this compound) using DFT calculations is not readily found in the reviewed literature. However, DFT is a powerful method for such investigations. In hypothetical DFT studies on PTHFA, researchers would likely model a segment of the polymer chain and introduce small ions (e.g., Li⁺) to investigate potential pathways for ion movement. The calculations would aim to identify low-energy pathways for ion hopping between coordination sites formed by the polar ester and ether groups in the THFA monomer units. The bulky tetrahydrofurfuryl side group would be a key focus, as its size and flexibility could significantly impact the formation and accessibility of these conductive channels.

Quantum Mechanical Simulations

Quantum mechanical simulations are essential for studying chemical reactions and molecular interactions with high accuracy. These simulations can provide detailed information about transition states, reaction energies, and other parameters that are difficult to obtain experimentally.

While specific quantum mechanical simulations on the dimerization of tetrahydrofurfuryl acrylate (B77674) were not found, studies on similar acrylate monomers provide a framework for understanding this process. For instance, computational quantum chemistry has been used to investigate the thermal self-initiation of acrylates, which involves dimer formation. upenn.edu These studies show that dimerization can proceed through different pathways, such as the concerted Diels-Alder reaction or a stepwise diradical mechanism. upenn.edu

Quantum mechanical calculations for acrylates like methyl acrylate (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA) have shown that the energy barriers for dimer formation are similar across these different alkyl acrylates, suggesting that the ester group has a minor effect on the activation energy. upenn.edu This implies that the energetics of THFA dimerization might be comparable to other acrylates, although the bulky tetrahydrofurfuryl group could introduce steric effects.

A study on the copolymerization of methyl methacrylate (B99206) and methyl acrylate utilized quantum chemistry to estimate kinetic parameters for propagation, which involves the addition of a monomer to a growing polymer chain radical. acs.org This type of analysis provides insights into the energetics of bond formation, which is also relevant to dimerization. The study calculated activation energies (Ea) and heats of reaction (ΔHr) for various propagation steps. acs.org

Table 1: Illustrative Activation Energies for Dimer Formation in Acrylates

| Dimerization Pathway | Monomer | Activation Energy (kcal/mol) |

| Concerted | MA | ~26 |

| Diradical | MA | ~41 |

| Concerted | EA | ~26 |

| Diradical | EA | ~41 |

| Concerted | nBA | ~26 |

| Diradical | nBA | ~41 |

Note: Data is illustrative and based on findings for methyl acrylate (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA) from theoretical studies. upenn.edu Specific values for THFA are not available.

Modeling of Radical Polymerization Processes

The radical polymerization of acrylates is a complex process involving multiple elementary reactions. Kinetic modeling is a crucial tool for understanding and optimizing these processes, and for predicting the properties of the resulting polymers.

This compound is a biobased monomer, often derived from hemicellulose. researchgate.net The kinetic modeling of the radical polymerization of biobased monomers like THFA follows the general principles of conventional acrylate polymerization but must also consider the potential impact of impurities that can be present in bio-derived feedstocks. researchgate.netacs.orgacs.org These impurities can participate in side reactions, affecting the polymerization rate and the final polymer properties. acs.org

Kinetic models for acrylate polymerization typically include steps for initiation, propagation, termination, and chain transfer. acs.org For biobased systems, it is important to identify any additional reactions involving impurities and to determine their rate constants. The use of modeling and simulation tools like PREDICI® can help in developing comprehensive kinetic models that account for these complexities. mdpi.com

During the radical polymerization of acrylates, several secondary reactions can occur, leading to branching and affecting the molecular weight distribution of the polymer. These reactions are particularly important at high monomer conversions and elevated temperatures. acs.orgacs.org Key secondary reactions include:

Intramolecular chain transfer (backbiting): This leads to the formation of a mid-chain radical, which is a tertiary radical in the case of acrylates. This radical is relatively stable and can lead to short-chain branching. mdpi.com

Intermolecular chain transfer to polymer: This results in the formation of a mid-chain radical and leads to long-chain branching.

β-scission: The mid-chain radicals formed from chain transfer reactions can undergo β-scission, which can lead to the formation of macromonomers and changes in the molecular weight of the polymer. acs.org

The modeling of these secondary reactions requires the determination of their rate coefficients, which can be challenging. dntb.gov.ua Computational methods can be employed to estimate these parameters. The inclusion of these reactions in kinetic models is essential for accurately predicting the microstructure and properties of poly(this compound). mdpi.com

Table 2: Common Secondary Reactions in Acrylate Radical Polymerization

| Reaction | Description | Consequence |

| Backbiting (Intramolecular chain transfer) | A radical at the end of a growing polymer chain abstracts a hydrogen atom from its own backbone. | Formation of a mid-chain radical, leading to short-chain branching. mdpi.com |

| Intermolecular chain transfer to polymer | A growing polymer radical abstracts a hydrogen atom from another polymer chain. | Formation of a mid-chain radical, leading to long-chain branching. acs.org |

| β-Scission | A mid-chain radical undergoes cleavage of a carbon-carbon bond in the polymer backbone. | Can lead to chain scission, formation of macromonomers, and a decrease in molecular weight. acs.org |

| Propagation of mid-chain radicals | The mid-chain radicals can add to monomer units, leading to the formation of branched structures. | Increased branching in the polymer. mdpi.com |

Research on Applications of Tetrahydrofurfuryl Acrylate and Its Polymers

Materials Science Applications

Tetrahydrofurfuryl acrylate (B77674) (THFA) is a versatile monomer recognized for its utility in various materials science applications, particularly in the formulation of high-performance polymers, coatings, and adhesives. smolecule.comguidechem.com Its unique molecular structure, which combines a polar tetrahydrofuran (B95107) (THF) ring and a reactive acrylate group, provides a desirable balance of properties including excellent adhesion, flexibility, and reactivity. eastomat.comyoutube.com These characteristics make it a valuable component in advanced material formulations, especially within UV curing technologies. eastomat.com

Coatings and Adhesives.guidechem.comeastomat.com

THFA is a critical ingredient in the formulation of modern coatings and adhesives, valued for its ability to improve application processes and enhance the final properties of the cured material. smolecule.comguidechem.com It is frequently used in UV-curable systems where rapid curing and specific performance characteristics are required. youtube.comuychem.com

One of the primary functions of THFA in coating and adhesive formulations is as a reactive diluent. smolecule.comguidechem.com Its characteristically low viscosity is a significant advantage, enhancing the flowability of resin systems. eastomat.com This ensures smoother and more uniform application, whether by spraying or rolling, and helps to reduce issues like sagging. eastomat.com

The diluting capability of THFA is notably efficient compared to some traditional monomers. eastomat.com This property is particularly beneficial for systems that demand very low viscosity, such as in inkjet and screen printing applications. eastomat.comchemsunco.com

Table 1: Physical Properties of Tetrahydrofurfuryl Acrylate (THFA)

| Property | Value | Source(s) |

|---|---|---|

| Viscosity (at 25°C) | 3–10 cPs | eastomat.comuychem.com |

| Molecular Formula | C₈H₁₂O₃ | smolecule.comeastomat.com |

| Molecular Weight | 156.18 g/mol | smolecule.com |

| Density (at 25°C) | 1.060–1.080 g/cm³ | chemsunco.comhoseachem.com |

The chemical structure of THFA is key to its ability to improve both flexibility and adhesion in coatings and adhesives. guidechem.comeastomat.com The tetrahydrofuran ring contains a polar ether group, which significantly boosts adhesion to a wide range of substrates, including challenging plastics like polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyvinyl chloride (PVC), as well as metals. eastomat.comuychem.com The solvency effect of THFA can slightly swell some plastic substrates, creating micro-anchoring effects that lead to stronger interfacial bonds. uychem.com

In addition to its adhesive qualities, the cyclic structure of the monomer enhances the toughness and flexibility of the cured product. eastomat.com This is complemented by its low shrinkage during the curing process, which minimizes internal stress and reduces the risk of delamination or brittleness in the final film. eastomat.comuychem.com Research has shown that formulations incorporating THFA can improve peel strength by as much as 25% compared to traditional acrylates. uychem.com

This compound is an indispensable component in many UV-curable formulations. eastomat.com Its acrylate double bond provides high reactivity, allowing for rapid polymerization when exposed to UV light, which forms stable and densely crosslinked networks. eastomat.comyoutube.com This rapid curing is highly advantageous for high-throughput manufacturing processes. uychem.com

The resulting UV-cured coatings exhibit a range of high-performance characteristics. These include high gloss, excellent abrasion resistance, and notable weather and chemical resistance. eastomat.com This durability makes THFA-containing coatings suitable for demanding applications, such as protective films for automotive parts and casings for electronic devices. eastomat.comyoutube.com Furthermore, its low-volatility profile aligns with environmental regulations, positioning it as a preferred choice in the development of eco-friendly materials. eastomat.com

In the field of pressure-sensitive adhesives (PSAs), the properties of THFA are leveraged to achieve a fine balance between adhesion and cohesion. While much of the literature focuses on its methacrylate (B99206) counterpart, the characteristics of THFA—strong adhesion to plastics, inherent flexibility, and durability—are highly relevant for PSA formulations. uychem.comgoogle.com The ability of THFA to enhance bonding strength on difficult substrates is critical for high-performance adhesive applications. uychem.com Its capacity to impart flexibility is essential for applications requiring dynamic movement. uychem.com The goal in PSA formulation is often to balance peel resistance, tack, and shear resistance, which can be manipulated through monomer composition and molecular weight. mdpi.com

Polymer Production.eastomat.com

Beyond its role as a formulation additive, THFA is a valuable monomer for the synthesis of various polymers. smolecule.comguidechem.com It can undergo free-radical polymerization to create poly(this compound) (PTHFA) or be copolymerized with other monomers, such as butadiene, to tailor material properties. smolecule.comhoseachem.comchemicalbook.com